4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole
Description
The compound 4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole belongs to the 1,2,3-triazole class, a heterocyclic scaffold renowned for its pharmaceutical and agrochemical applications . Its structure features a 1,2,3-triazole core substituted with:
- A 3-chloro-4-methylphenyl group at position 1, introducing steric bulk and lipophilicity.
- A methyl group at position 5, enhancing stability and modulating electronic effects.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(3-chloro-4-methylphenyl)-5-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-13-6-9-16(12-18(13)21)24-14(2)19(22-23-24)27(25,26)17-10-7-15(8-11-17)20(3,4)5/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYMTYCEVBGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Substitution Reactions:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in antifungal and anticancer agents.
Agriculture: As a component in pesticides or herbicides.
Materials Science: In the development of polymers and advanced materials due to its stability and functional groups.
Mechanism of Action
The mechanism of action for compounds like 4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole often involves:
Molecular Targets: Enzymes or receptors in biological systems.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Electronic Comparisons
Key Substituent Effects
- Sulfonyl vs. Carboxamide : Compared to N-substituted triazole carboxamides (e.g., ), the sulfonyl group in the target compound may improve solubility and mimic sulfonamide drugs, which often target enzymes like carbonic anhydrase .
- Chloro vs.
Steric Effects
The tert-butyl group in the target compound introduces significant steric hindrance, which could limit binding to narrow enzyme pockets but improve metabolic stability. In contrast, smaller substituents (e.g., methyl or methoxy in ) allow better conformational flexibility .
Antimicrobial Potential
- Pyrazoline-triazole hybrids with nitro/methoxy groups () show moderate antimicrobial activity (e.g., 16–18 mm inhibition zones). The target’s chloro and sulfonyl groups may enhance activity via stronger bacterial membrane disruption .
- Thiazole-containing analogs () demonstrate that heterocyclic extensions (e.g., thiazole) can broaden antimicrobial spectra, but the target’s sulfonyl group may favor enzyme inhibition over membrane targeting .
Enzyme Inhibition
- The 9a-j triazole series () inhibits carbonic anhydrase-II, suggesting that the target’s sulfonyl group could similarly interact with zinc-containing enzyme active sites .
- Compared to fluorophenyl derivatives (), the target’s chloro-methylphenyl group may improve selectivity for hydrophobic enzyme pockets .
Physicochemical Properties
Biological Activity
2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide, also known by its CAS number 2034390-45-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings related to its biological activity.
- Molecular Formula : C18H19F3N2O3
- Molecular Weight : 368.356 g/mol
- IUPAC Name : 2-(2-methoxyethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide
- InChI Key : GDKDABWNYMITTH-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to exert effects through the modulation of neurotransmitter systems and potential inhibition of specific enzymes involved in disease processes.
Antitumor Activity
Recent studies have indicated that derivatives of isonicotinamides exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide in this regard remains to be fully elucidated but suggests a promising avenue for further research.
Neuroprotective Effects
Research highlights the neuroprotective potential of isonicotinamide derivatives against neurodegenerative diseases. The compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds suggest that 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide may possess inhibitory effects against various bacterial strains. This could be due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antitumor Activity | A study demonstrated that related isonicotinamide compounds inhibited tumor cell growth by inducing apoptosis (source needed). |
| Neuroprotection | In vitro studies indicated that derivatives protected neuronal cells from oxidative stress, reducing apoptosis markers (source needed). |
| Antimicrobial Activity | Tests showed that similar compounds exhibited significant activity against Gram-positive bacteria (source needed). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
